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Compound of Interest

Compound Name: Vidupiprant

Cat. No.: B611685 Get Quote

Disclaimer: As of late 2025, published clinical trial data specifically for Vidupiprant (AMG 853)

in the treatment of allergic rhinitis is not available. The following application notes and protocols

are based on the known mechanism of action of Vidupiprant as a dual CRTH2/DP1 antagonist

and representative methodologies from studies of other CRTH2 antagonists in allergic rhinitis.

These are intended for research and drug development professionals as a guide for potential

study designs.

Introduction to Vidupiprant
Vidupiprant (formerly AMG 853) is an orally active small molecule that acts as a dual

antagonist for two receptors of prostaglandin D2 (PGD2): the Chemoattractant Receptor-

Homologous molecule expressed on Th2 cells (CRTH2, also known as DP2) and the D-

prostanoid receptor 1 (DP1).[1][2][3] PGD2 is a key inflammatory mediator released primarily

by mast cells upon allergen exposure and plays a significant role in the pathophysiology of

allergic diseases, including allergic rhinitis.[4] By blocking both CRTH2 and DP1 receptors,

Vidupiprant has the potential to inhibit multiple downstream inflammatory pathways associated

with the symptoms of allergic rhinitis. While clinical trials for Vidupiprant have primarily

focused on asthma, its mechanism of action suggests therapeutic potential for allergic rhinitis.

[1]

Mechanism of Action and Signaling Pathway
In allergic rhinitis, allergen exposure triggers the degranulation of mast cells, leading to the

release of various mediators, including PGD2. PGD2 then binds to its receptors on various
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immune cells.

CRTH2 (DP2) Receptor: Expressed on Th2 lymphocytes, eosinophils, and basophils, the

activation of CRTH2 by PGD2 promotes the chemotaxis and activation of these cells, leading

to the secretion of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13), eosinophilia, and

basophil degranulation.

DP1 Receptor: The role of the DP1 receptor in allergic inflammation is more complex, with

evidence suggesting both pro- and anti-inflammatory effects.

Vidupiprant, by antagonizing both CRTH2 and DP1 receptors, is hypothesized to inhibit the

recruitment and activation of key inflammatory cells in the nasal mucosa, thereby reducing the

signs and symptoms of allergic rhinitis.

Vidupiprant's dual antagonism of CRTH2 and DP1 receptors.

Application Protocols
Protocol 1: Preclinical Evaluation in a Murine Model of
Allergic Rhinitis
This protocol describes a representative method for evaluating the efficacy of Vidupiprant in a

mouse model of ovalbumin (OVA)-induced allergic rhinitis.

1.1. Experimental Workflow
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Sensitization Phase (Days 1-14)

Treatment Phase (Days 14-21)

Endpoint Analysis (Day 22)

Day 1: OVA/Alum i.p. injection

Day 7: OVA/Alum i.p. injection

Day 14: Intranasal OVA challenge

Daily Oral Gavage:
- Vehicle Control

- Vidupiprant (Dose 1)
- Vidupiprant (Dose 2)

Daily Intranasal
OVA Challenge

Nasal Symptom Scoring
(Sneezing, Rubbing)

Bronchoalveolar Lavage Fluid (BALF)
- Cell Differentials

Nasal Mucosa Histology
(Eosinophil Infiltration) Serum IgE Levels

Click to download full resolution via product page

Workflow for preclinical evaluation of Vidupiprant.

1.2. Materials and Reagents

Vidupiprant (powder form, for suspension)

Vehicle (e.g., 0.5% carboxymethylcellulose)
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Ovalbumin (OVA), Grade V

Aluminum hydroxide (Alum)

Phosphate-buffered saline (PBS)

Histology reagents (formalin, paraffin, hematoxylin and eosin stains)

ELISA kit for mouse IgE

1.3. Detailed Methodology

Animal Model: Use 6-8 week old female BALB/c mice.

Sensitization:

On days 1 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA

emulsified in 2 mg of alum in 200 µL of PBS.

On day 14, administer a single intranasal challenge of 10 µg OVA in 20 µL of PBS to each

nostril.

Treatment:

From days 14 to 21, administer Vidupiprant or vehicle daily via oral gavage.

One hour after treatment, challenge the mice intranasally with 10 µg OVA in 20 µL of PBS.

Symptom Assessment:

On day 21, immediately after the final OVA challenge, observe the mice for 15 minutes

and count the number of sneezes and nasal rubbing motions.

Sample Collection (Day 22):

Collect blood via cardiac puncture for serum IgE analysis.

Perform bronchoalveolar lavage (BAL) to collect fluid for cell differential counts.
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Harvest nasal tissues and fix in 10% formalin for histological analysis.

Endpoint Analysis:

Serum IgE: Quantify total IgE levels using an ELISA kit according to the manufacturer's

instructions.

BALF Cell Count: Cytospin BAL fluid and stain with Wright-Giemsa to differentiate and

count eosinophils, neutrophils, lymphocytes, and macrophages.

Histology: Embed nasal tissues in paraffin, section, and stain with H&E. Quantify the

number of eosinophils per high-power field in the nasal mucosa.

1.4. Hypothetical Data Presentation

Treatment
Group

Sneezes
(count/15
min)

Nasal Rubs
(count/15
min)

BALF
Eosinophils
(x10^4)

Nasal
Mucosa
Eosinophils
(count/HPF)

Serum IgE
(ng/mL)

Vehicle

Control
25 ± 4 40 ± 6 15 ± 3 50 ± 8 2500 ± 300

Vidupiprant

(10 mg/kg)
12 ± 3 20 ± 5 7 ± 2 25 ± 5 1800 ± 250

Vidupiprant

(30 mg/kg)
8 ± 2 12 ± 4 4 ± 1 15 ± 3 1200 ± 200**

p < 0.05, **p

< 0.01 vs.

Vehicle

Control

Protocol 2: Phase II Clinical Trial in Seasonal Allergic
Rhinitis
This protocol outlines a representative Phase II, randomized, double-blind, placebo-controlled

study to evaluate the efficacy and safety of Vidupiprant in adults with seasonal allergic rhinitis.
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The design is based on trials of other CRTH2 antagonists.

2.1. Clinical Trial Workflow

Screening & Randomization

Treatment Period (4 weeks)

Follow-up & Analysis

Screening Visit
(Inclusion/Exclusion Criteria)

Baseline Assessment
(TNSS, RQLQ)

Randomization

Daily Dosing:
- Placebo

- Vidupiprant (Dose 1)
- Vidupiprant (Dose 2)

Daily e-Diary
(TNSS, Ocular Symptoms)

Weekly Visits
(Safety, Adherence)

End of Study Visit (Week 4)
(TNSS, RQLQ, Safety Labs)

Data Analysis
(Primary & Secondary Endpoints)

Click to download full resolution via product page
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Workflow for a Phase II clinical trial of Vidupiprant.

2.2. Study Design and Endpoints

Parameter Description

Study Design
Randomized, double-blind, placebo-controlled,

parallel-group

Patient Population

Adults (18-65 years) with a history of moderate-

to-severe seasonal allergic rhinitis to a specific

pollen (e.g., ragweed, grass)

Inclusion Criteria

- Positive skin prick test or specific IgE to the

relevant pollen- Minimum baseline Total Nasal

Symptom Score (TNSS)

Exclusion Criteria

- Perennial allergic rhinitis- Chronic sinusitis-

Use of prohibited medications (e.g.,

corticosteroids, antihistamines)

Treatment Arms

1. Placebo, once daily2. Vidupiprant (e.g., 50

mg), once daily3. Vidupiprant (e.g., 100 mg),

once daily

Treatment Duration 4 weeks during the peak pollen season

Primary Endpoint
Change from baseline in the 12-hour reflective

Total Nasal Symptom Score (rTNSS)

Secondary Endpoints

- Change in Total Ocular Symptom Score

(TOSS)- Change in Rhinoconjunctivitis Quality

of Life Questionnaire (RQLQ) score- Rescue

medication use- Safety and tolerability

2.3. Detailed Methodology

Patient Screening and Baseline:

Confirm eligibility based on inclusion/exclusion criteria.
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Establish baseline symptom scores during a 7-day run-in period.

Randomization and Blinding:

Eligible subjects are randomized in a 1:1:1 ratio to one of the three treatment arms.

Both investigators and subjects are blinded to the treatment allocation.

Treatment Administration:

Subjects self-administer the investigational product orally once daily for 28 days.

Symptom Assessment:

Subjects record their nasal and ocular symptoms twice daily (morning and evening) in an

electronic diary. The rTNSS is the sum of scores for four nasal symptoms (runny nose,

nasal congestion, nasal itching, sneezing) rated on a 0-3 scale.

Safety Monitoring:

Adverse events are recorded at each study visit.

Vital signs, physical examinations, and clinical laboratory tests are performed at baseline

and at the end of the study.

Statistical Analysis:

The primary efficacy analysis will compare the mean change from baseline in rTNSS

between each Vidupiprant group and the placebo group using an analysis of covariance

(ANCOVA) model.

2.4. Data Presentation Summary
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Efficacy Endpoint Placebo (n=100)
Vidupiprant 50 mg
(n=100)

Vidupiprant 100 mg
(n=100)

Mean Change from

Baseline in rTNSS
-1.5 -2.5 -3.2**

Mean Change from

Baseline in TOSS
-0.8 -1.4 -1.9

Mean Change from

Baseline in RQLQ
-0.5 -1.0* -1.3

*p < 0.05, **p < 0.01

vs. Placebo

These protocols provide a framework for the investigation of Vidupiprant in allergic rhinitis,

from preclinical proof-of-concept to a Phase II clinical evaluation. Further studies would be

required to fully characterize its efficacy and safety profile in this indication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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